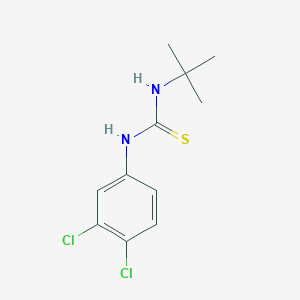![molecular formula C19H23NO4 B5823284 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the activity of GNS by binding to its active site, thereby preventing the biosynthesis of heparan sulfate. This leads to a decrease in the expression of growth factors and cytokines that promote tumor growth and metastasis, ultimately resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have other biochemical and physiological effects. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been shown to inhibit the growth of certain bacteria and viruses, suggesting potential applications in the treatment of infectious diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide in lab experiments is its specificity for GNS, which makes it a useful tool for studying the role of heparan sulfate in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide is its relatively low potency compared to other GNS inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide. One possible direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide and to optimize its potency and selectivity.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the growth of cancer cells by targeting the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is involved in the biosynthesis of heparan sulfate. Heparan sulfate plays a crucial role in tumor growth and metastasis, and inhibiting its biosynthesis has been shown to be an effective strategy for cancer treatment.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZLNJUKIBWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)







![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)
